5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine
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Overview
Description
5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-(2-Methoxyethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to yield the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Biological Activity
5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving the thiazole ring, typically characterized by its sulfur-containing heterocycle. The synthesis often involves the reaction of substituted phenyl derivatives with thiazole precursors, yielding compounds with enhanced biological properties.
1. Anticancer Activity
Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of 2-aminothiazole derivatives against several cancer cell lines, revealing that certain modifications can enhance their cytotoxic effects.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
5a | A549 | 2.01 |
5b | HT29 | 1.85 |
5c | HeLa | 3.50 |
A notable example is the derivative 5b, which showed outstanding growth inhibitory effects on the HT29 colon cancer cell line with an IC50 value of 2.01 µM . Additionally, compounds containing methoxy groups have demonstrated promising activity against various cancer types, including non-small cell lung cancer and breast cancer .
2. Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. A study highlighted the synthesis of several thiazole derivatives that exhibited potent antibacterial activity against strains such as E. coli and S. aureus. The following table summarizes some findings:
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | E. coli | 32 µg/mL |
2 | S. aureus | 16 µg/mL |
The presence of electron-withdrawing groups in the structure significantly enhances antimicrobial efficacy .
3. Antioxidant Activity
The antioxidant potential of thiazole derivatives has been investigated through various assays measuring free radical scavenging activity. For example, certain derivatives demonstrated substantial activity in DPPH and ABTS assays, indicating their capability to neutralize free radicals effectively.
Case Studies
Case Study 1: Anticancer Evaluation
A research study focused on a series of thiazole derivatives, including those similar to this compound, assessed their effects on various cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity.
Case Study 2: Antimicrobial Screening
Another study explored the antimicrobial activity of thiazole derivatives against multiple pathogens. The findings suggested that compounds with specific substituents exhibited higher potency against resistant strains, highlighting the importance of structural optimization in drug design.
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-[4-(2-methoxyethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2OS/c1-15-7-6-9-2-4-10(5-3-9)11-8-14-12(13)16-11/h2-5,8H,6-7H2,1H3,(H2,13,14) |
InChI Key |
ODUXDGGEOWQQSA-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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